molecular formula C21H32N4O B14985600 N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]pentanamide

N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]pentanamide

Cat. No.: B14985600
M. Wt: 356.5 g/mol
InChI Key: KATYWPLTVGEJCE-UHFFFAOYSA-N
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Description

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a pentanamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxide derivatives, while reduction of the benzodiazole moiety can yield dihydrobenzodiazole derivatives .

Scientific Research Applications

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and benzodiazole derivatives, such as:

Uniqueness

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H32N4O

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]pentanamide

InChI

InChI=1S/C21H32N4O/c1-3-5-9-21(26)22-17-10-11-19-18(15-17)23-20(25(19)12-4-2)16-24-13-7-6-8-14-24/h10-11,15H,3-9,12-14,16H2,1-2H3,(H,22,26)

InChI Key

KATYWPLTVGEJCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)CCC

Origin of Product

United States

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